molecular formula C47H68NaO8P B1394216 Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate CAS No. 474943-34-5

Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate

Cat. No. B1394216
M. Wt: 815 g/mol
InChI Key: ZRYYQXRGXSHOSJ-GKSUZLNLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of docosahexaenoic acid (DHA), which is a type of omega-3 fatty acid . It carries 22 carbons and contains five double bonds . The compound is also related to docosapentaenoic acid (DPA), another type of omega-3 fatty acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple double bonds and a long carbon chain . The exact structure can be found in the referenced database .


Chemical Reactions Analysis

The compound is involved in the resolution of inflammation, where it is converted into novel potent mediators by exudate leukocytes . These mediators, termed specialized pro-resolving mediators (SPM), include 7,8,17-trihydroxy-9,11,13,15 E, 19 Z -docosapentaenoic acid (RvD1 n-3 DPA) and 7,14-dihydroxy-8,10,12,16 Z, 19 Z -docosapentaenoic acid (MaR1 n-3 DPA) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate is involved in the synthesis of complex lipid mediators. One such synthesis involves the creation of maresin-like lipid mediators, where the compound was chemically synthesized with high stereoselectivity, contributing to understanding the biochemical pathways in macrophages (Hong et al., 2019).

Biological and Medical Research

  • The compound has been a subject of research in the context of identifying and synthesizing metabolites of polyunsaturated fatty acids, with implications for understanding various biological processes and pathways (Flock & Skattebol, 2000).
  • In the field of anti-inflammatory research, derivatives of this compound, such as protectin D1 and neuroprotectin D1, have been identified as significant in regulating inflammatory responses, demonstrating the compound's relevance in biomedical research and potential therapeutic applications (Serhan et al., 2006).

Novel Applications in Nutraceuticals

  • Recent studies have synthesized a quercetin derivative by chemically modifying the compound, leading to the creation of new functional supplements with potential health benefits. This showcases the compound's versatility in the development of health-promoting nutraceuticals (Carullo et al., 2022).

Environmental and Chemical Applications

  • The compound has been studied in the context of environmental and chemical engineering, for instance, in understanding the kinetics and products of oxidative removal of pharmaceuticals from water, demonstrating its utility in environmental remediation research (Ghauch & Tuqan, 2012).

properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(48)53-43-45(44-54-56(50,51)52)55-47(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,45H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3,(H2,50,51,52);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t45-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYYQXRGXSHOSJ-GKSUZLNLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677126
Record name Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate

CAS RN

474943-34-5
Record name Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Reactant of Route 3
Reactant of Route 3
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Reactant of Route 4
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Reactant of Route 5
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Reactant of Route 6
Reactant of Route 6
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate

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